molecular formula C6H10F2O2 B2538480 3,3-Difluoro-2,2-dimethylbutanoic acid CAS No. 130021-54-4

3,3-Difluoro-2,2-dimethylbutanoic acid

Cat. No.: B2538480
CAS No.: 130021-54-4
M. Wt: 152.141
InChI Key: KBPAOLBWGLCGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-2,2-dimethylbutanoic acid is an organofluorine compound with the chemical formula C6H10F2O2 It is characterized by the presence of two fluorine atoms and two methyl groups attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2,2-dimethylbutanoic acid typically involves the fluorination of 2,2-dimethylbutanoic acid. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of fluorinating reagents.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed:

    Oxidation: Formation of corresponding ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

3,3-Difluoro-2,2-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atoms can influence the biological activity of the compound.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylbutanoic acid involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to biological targets. The pathways involved may include enzyme inhibition or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

  • 2,2-Difluorobutanoic acid
  • 3,3-Difluoropentanoic acid
  • 2,2-Dimethylbutanoic acid

Comparison: 3,3-Difluoro-2,2-dimethylbutanoic acid is unique due to the presence of both fluorine atoms and methyl groups, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate in various applications.

Properties

IUPAC Name

3,3-difluoro-2,2-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c1-5(2,4(9)10)6(3,7)8/h1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPAOLBWGLCGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)C(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130021-54-4
Record name 3,3-difluoro-2,2-dimethylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.